Effusanin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
Effusanin E has a molecular formula of C20H28O6 . Its IUPAC name is (1S,2S,3R,5S,8S,9S,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo [7.6.2.15,8.01,11.02,8]octadecan-7-one . The molecular weight of Effusanin E is 364.4 g/mol .Physical And Chemical Properties Analysis
Effusanin E has a molecular weight of 364.4 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of Effusanin E is 364.18858861 g/mol . The Topological Polar Surface Area is 107 Ų .Aplicaciones Científicas De Investigación
1. Inhibition of Nasopharyngeal Carcinoma Cell Growth Effusanin E has been found to significantly inhibit cell proliferation and induce apoptosis in nasopharyngeal carcinoma (NPC) cells . It induces the cleavage of PARP, caspase-3, and -9 proteins and inhibits the nuclear translocation of p65 NF-κB proteins .
2. Suppression of NF-κB and COX-2 Signaling Effusanin E abrogates the binding of NF-κB to the COX-2 promoter, thereby inhibiting the expression and promoter activity of COX-2 . This suggests that Effusanin E suppresses p50/p65 proteins to down-regulate COX-2 expression .
3. Potential Therapeutic Compound for Human Nasopharyngeal Carcinoma Effusanin E has been suggested as a potential therapeutic compound for the treatment of human nasopharyngeal carcinoma . It significantly suppressed tumor growth in a xenograft mouse model without obvious toxicity .
4. Down-regulation of p50 NF-κB and COX-2 in Tumors In a xenograft mouse model, the expression of p50 NF-κB and COX-2 were down-regulated in the tumors of nude mice . This suggests that Effusanin E could be used to target these proteins in cancer treatment .
5. Treatment of Non-Small-Cell Lung Cancer (NSCLC) Effusanin B, a diterpenoid derived from Isodon serra, showed therapeutic potential in treating non-small-cell lung cancer (NSCLC) . Further research on the mechanism indicated that effusanin B inhibited the proliferation and migration of A549 cells .
6. Regulation of Pro-Apoptotic and Anti-Apoptotic Proteins The expression of the pro-apoptotic protein Bax was upregulated with the treatment of effusanin B, and the expression of the anti-apoptotic Bcl-2, Mcl-1, and Caspase-3 protein was significantly downregulated . This suggests that Effusanin E could be used to regulate these proteins in cancer treatment .
Mecanismo De Acción
Target of Action
Effusanin E, a natural diterpenoid isolated from Rabdosia serra, primarily targets two key proteins: p50/p65 proteins and COX-2 . These proteins play a crucial role in the inflammatory response and cell proliferation .
Mode of Action
Effusanin E interacts with its targets by suppressing the p50/p65 proteins, which in turn down-regulates the expression of COX-2 . This interaction inhibits the nuclear translocation of p65 NF-κB proteins and abrogates the binding of NF-κB to the COX-2 promoter .
Biochemical Pathways
The primary biochemical pathway affected by Effusanin E is the NF-κB/COX-2 signaling pathway . By inhibiting this pathway, Effusanin E significantly suppresses cell proliferation and induces apoptosis in nasopharyngeal carcinoma (NPC) cells .
Result of Action
Effusanin E significantly inhibits cell proliferation and induces apoptosis in NPC cells . It also induces the cleavage of PARP, caspase-3, and -9 proteins . Furthermore, Effusanin E significantly suppresses tumor growth in a xenograft mouse model without obvious toxicity .
Propiedades
IUPAC Name |
(1S,2S,3R,5S,8S,9S,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3/t10-,11-,12+,13+,14-,16+,18+,19+,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVWYILWVYNUAJ-LBQBBFOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C23C1C(C(C45C2C(CC(C4)C(=C)C5=O)O)(OC3)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2[C@@H](C[C@H](C4)C(=C)C5=O)O)(OC3)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Effusanin E |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.